2-(Aminomethyl)benzamide

Overview

Description

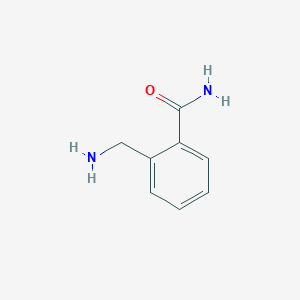

2-(Aminomethyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biological research The structure of this compound consists of a benzene ring substituted with an aminomethyl group and an amide group

Mechanism of Action

Target of Action

Benzamide derivatives have been widely used in medical, industrial, biological, and potential drug industries . They have shown a broad range of biological activities, including anticancer, antimicrobial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .

Mode of Action

It’s known that benzamide derivatives can interact with various targets, leading to a wide range of biological effects . For instance, some benzamide derivatives have shown to exhibit effective metal chelate activity , which could be one of the mechanisms through which they exert their biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzamide derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

Benzamide derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antibacterial, anti-fungal, anti-hsv, antioxidant, analgesic, and anti-inflammatory effects . These effects suggest that 2-(Aminomethyl)benzamide could potentially influence a variety of molecular and cellular processes.

Biochemical Analysis

Biochemical Properties

2-(Aminomethyl)benzamide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with histone deacetylases, where this compound acts as a zinc-binding group, inhibiting the enzyme’s activity . This inhibition can lead to changes in gene expression by altering the acetylation status of histones, thereby impacting chromatin structure and gene transcription.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting histone deacetylases, this compound can induce cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of histone deacetylases, which involves the binding of the compound to the enzyme’s active site. This binding prevents the deacetylation of histones, leading to an open chromatin structure and increased gene transcription .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy.

In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including sustained inhibition of histone deacetylases and prolonged changes in gene expression . These findings underscore the importance of considering temporal effects when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit histone deacetylases and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its role in the regulation of histone acetylation, where it inhibits histone deacetylases, leading to changes in chromatin structure and gene expression . This pathway is critical for understanding the compound’s impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is known to interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus, where it exerts its effects on histone deacetylases and gene expression.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is primarily localized in the nucleus, where it interacts with histone deacetylases and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Aminomethyl)benzamide can be synthesized through several methods. One common method involves the direct condensation of benzoic acids with amines in the presence of catalysts. For instance, the reaction between 2-aminomethylbenzoic acid and ammonia or primary amines can yield this compound. This reaction is typically carried out under mild conditions using solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as ultrasonic irradiation and the employment of solid acid catalysts. These methods offer advantages such as high yields, low reaction times, and eco-friendly processes. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to be an efficient and green method for the synthesis of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzamides with different functional groups.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzamides with hydroxyl or carboxyl groups, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Aminomethyl)benzamide has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and is used in the development of new synthetic methodologies.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

2-(Aminomethyl)benzamide can be compared with other similar compounds, such as:

2-Aminobenzamide: This compound has a similar structure but lacks the aminomethyl group.

3-Acetoxy-2-methylbenzamide: This derivative has additional functional groups that enhance its biological activities, including antioxidant and antibacterial properties .

2,3-Dimethoxybenzamide: This compound has methoxy groups that contribute to its unique chemical and biological properties .

Biological Activity

2-(Aminomethyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, therapeutic applications, and comparative analysis with similar compounds.

Target Interactions

this compound primarily acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression through chromatin remodeling. By binding to the active site of HDACs, this compound prevents the deacetylation of histones, leading to an open chromatin structure that enhances gene transcription. This mechanism is particularly significant in cancer biology, where altered gene expression is a hallmark of tumorigenesis.

Cellular Effects

The inhibition of HDACs by this compound induces cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies have demonstrated that this compound can effectively trigger apoptotic pathways in MDA-MB-231 breast cancer cells, showcasing its potential as an anticancer agent .

Stability and Degradation

Research indicates that this compound maintains stability under various laboratory conditions, which is essential for its long-term effects on cellular functions. In vitro studies have shown sustained inhibition of HDAC activity and prolonged alterations in gene expression profiles, suggesting its potential for chronic therapeutic applications.

Dosage Effects

The biological effects of this compound are dose-dependent. Lower doses have been shown to inhibit HDACs effectively without significant toxicity, making it a candidate for further development in cancer therapies.

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Anticancer Activity : Its ability to induce apoptosis and inhibit tumor growth has been explored in several cancer models. For example, it has shown promising results against breast cancer cell lines by promoting cell death through apoptosis .

- Antimicrobial Properties : This compound exhibits significant antimicrobial activity, making it a candidate for developing new antibacterial agents.

- Neurotransmission Modulation : By inhibiting glycine transporter type-2 (GlyT2), this compound may influence neurotransmitter levels, potentially impacting conditions related to synaptic transmission.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Aminobenzamide | Lacks aminomethyl group | Moderate anticancer activity |

| 3-Acetoxy-2-methylbenzamide | Additional functional groups | Enhanced antioxidant and antibacterial effects |

| 4-(Aminomethyl)benzamide | Potent against viral infections (Ebola, Marburg) | Antiviral activity |

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that this compound significantly inhibited the growth of MDA-MB-231 cells through apoptosis induction. The IC50 values indicated a strong correlation between dosage and cytotoxicity compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Activity : Research highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Neuropharmacological Effects : Inhibition of GlyT2 by this compound was shown to modulate glycine levels, influencing NMDA receptor activity and potentially offering therapeutic avenues for neurological disorders.

Properties

IUPAC Name |

2-(aminomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOQYVHEWHJIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623940 | |

| Record name | 2-(Aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63056-17-7 | |

| Record name | 2-(Aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 2-(Aminomethyl)benzamide and what are the downstream effects of this interaction?

A1: this compound acts as an inhibitor of glycine transporter type-2 (GlyT2). [] While the provided abstract doesn't delve into specific downstream effects, inhibiting GlyT2 is known to impact glycine levels within synapses. This, in turn, can modulate neurotransmission, particularly influencing NMDA receptor activity. Further research exploring the specific downstream effects of this compound on GlyT2 would be valuable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.